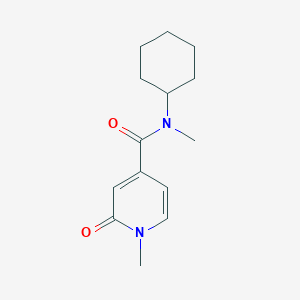
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. CX-5461 has attracted a lot of attention in the scientific community due to its potential as a cancer therapeutic agent.
Mécanisme D'action
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide specifically targets Pol I transcription by binding to the DNA template strand of the Pol I transcription complex. This results in the inhibition of Pol I transcription and the downregulation of ribosomal RNA (rRNA) synthesis, which is necessary for cancer cell growth and proliferation. This compound has been shown to induce DNA damage and activate the p53 pathway, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the p53 pathway, which leads to the induction of apoptosis in cancer cells. This compound has also been shown to downregulate rRNA synthesis, which is necessary for cancer cell growth and proliferation. In addition, this compound has been shown to have minimal toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide is its specificity for Pol I transcription, which allows for the selective targeting of cancer cells. This compound has also been shown to have minimal toxicity in normal cells, which is important for the development of cancer therapeutic agents. One limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
For N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide research include the development of more efficient synthesis methods, optimization of dosing and administration, combination with other cancer therapeutic agents, and identification of biomarkers for personalized cancer therapies.
Méthodes De Synthèse
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide is synthesized by reacting cyclohexylamine with 2-bromo-N,N-dimethylacetamide, followed by a reaction with 4-cyano-2-pyridone. The resulting product is then purified by column chromatography. The yield of the synthesis method is approximately 40%.
Applications De Recherche Scientifique
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells that have an upregulated Pol I transcription, which is commonly found in many types of cancer. This compound has been tested in preclinical models and has shown promising results in inhibiting cancer growth and inducing cancer cell death.
Propriétés
IUPAC Name |
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-9-8-11(10-13(15)17)14(18)16(2)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESBQVJBKCYWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
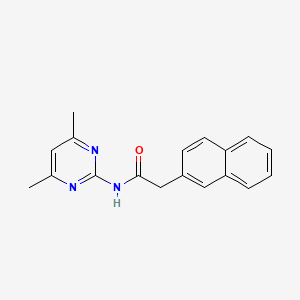
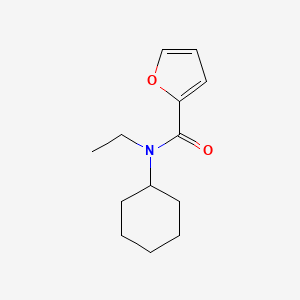
![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)


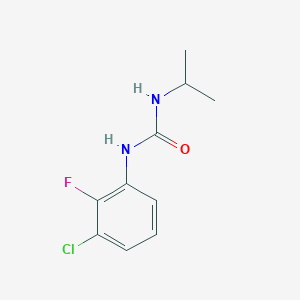
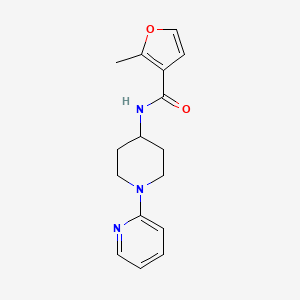

![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)
